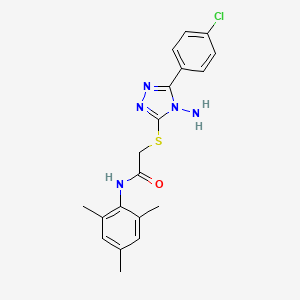

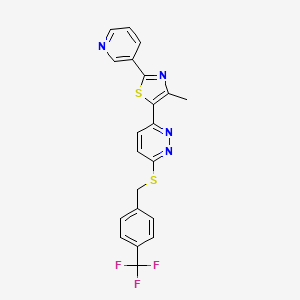

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioamide derivative of 1,2,4-triazole, and its unique structure makes it a promising candidate for research in areas such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold is a core structure in many anticancer drugs due to its ability to inhibit the growth of various cancer cell lines. Research has shown that different 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound may serve as a lead structure for the development of new anticancer agents.

Antioxidant Properties

Compounds with the 2-aminothiazole moiety have demonstrated significant antioxidant potential, particularly in scavenging free radicals . This is crucial in the development of therapeutics that protect against oxidative stress-related diseases and can also serve as radioprotectors against radiation-induced damage in tissues such as the liver .

Antimicrobial and Antibacterial Activities

The structural variations of 2-aminothiazole-based compounds have been associated with strong antimicrobial and antibacterial properties. These compounds have been synthesized and screened for their effectiveness against various fungal and bacterial strains, showing promising results as potential antibiotics .

Anti-inflammatory Effects

Due to the presence of the thiazole ring, these compounds exhibit anti-inflammatory activities. They can be used to treat inflammation-related disorders and may provide a basis for the development of new anti-inflammatory drugs .

Drug Resistance Modulation

One of the significant challenges in cancer treatment is drug resistance. 2-aminothiazole derivatives have been studied for their potential to decrease drug resistance in cancer therapies, which could lead to more effective treatment options .

Small Molecule Antitumor Agents

Investigating small molecule antitumor agents is essential for reducing unpleasant side effects and decreasing drug resistance. The 2-aminothiazole core is a promising scaffold in medicinal chemistry for this purpose, providing a platform for the innovation of potent anticancer compounds .

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Other triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

It has a relatively low molecular weight (211.67 g/mol), which is generally favorable for absorption and distribution . Its pKa is predicted to be 2.33, suggesting it may exist primarily in its protonated form at physiological pH, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of other triazole derivatives, it’s possible that this compound could have multiple effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. This compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability .

properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMFAJVQMJOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)

![1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2933261.png)

![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)